Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonamide group, and a benzoate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating cellular responses.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate: can be compared with other sulfonamide derivatives and quinoline-based compounds.
Uniqueness
Structural Uniqueness: The combination of a quinoline moiety, sulfonamide group, and benzoate ester is unique and contributes to its distinct chemical and biological properties.
Biological Activity: Its potential anti-inflammatory, antimicrobial, and anticancer activities make it a compound of interest in medicinal chemistry.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and diverse chemical reactivity make it a valuable compound for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Properties
Molecular Formula |
C20H20N2O7S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C20H20N2O7S/c1-11-7-19(23)21-15-6-5-12(8-13(11)15)30(25,26)22-16-10-18(28-3)17(27-2)9-14(16)20(24)29-4/h5-10,22H,1-4H3,(H,21,23) |
InChI Key |
VFJCASUZVNWMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Origin of Product |
United States |
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